6-Acetylbenzothiazole

説明

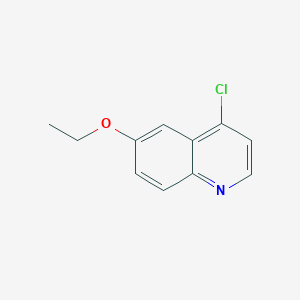

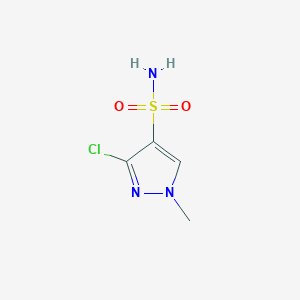

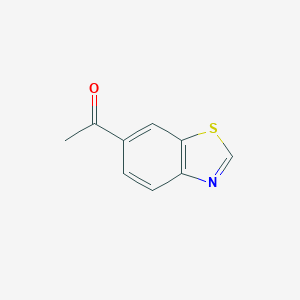

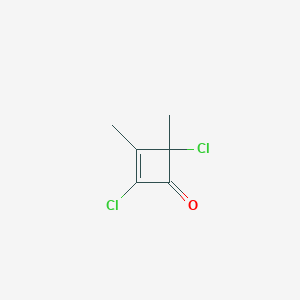

what is '6-Acetylbenzothiazole'? 6-Acetylbenzothiazole is an organic compound that is used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is a pale yellow solid with a pungent odor. the use of '6-Acetylbenzothiazole' 6-Acetylbenzothiazole can be used as a precursor in the synthesis of several pharmaceutical compounds, including the antifungal agent clotrimazole and the anti-inflammatory agent ibuprofen. It can also be used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. In addition, 6-acetylbenzothiazole can be used as a reagent in the synthesis of other benzothiazoles and as a starting material for the synthesis of other heterocyclic compounds. the chemistry of '6-Acetylbenzothiazole' 6-Acetylbenzothiazole is an organic compound that belongs to the class of benzothiazoles. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C9H7NO2S and a molecular weight of 179.21 g/mol. The structure of 6-acetylbenzothiazole consists of a benzene ring fused to a thiazole ring, with an acetyl group attached to the 6th carbon of the benzene ring. The compound exhibits a planar, aromatic structure, and is stabilized by resonance. The chemical reactivity of 6-acetylbenzothiazole is similar to that of other benzothiazoles. It can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions. It can also undergo oxidation reactions, leading to the formation of various derivatives. 6-Acetylbenzothiazole has a variety of applications. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a corrosion inhibitor in lubricants and as a stabilizer in polymers. the biochemical/physical effects of '6-Acetylbenzothiazole' 6-Acetylbenzothiazole is an organic compound used as an intermediate in the synthesis of various pharmaceuticals. It has been found to have antioxidant, anti-inflammatory, and anti-bacterial properties. It can also be used as a corrosion inhibitor for metals. In humans, it has been found to reduce the risk of certain types of cancer. It has also been shown to reduce the risk of cardiovascular disease. At high doses, it has been found to cause liver and kidney damage. It can also cause skin irritation and allergic reactions. the benefits of '6-Acetylbenzothiazole' 1. It is a valuable intermediate in the synthesis of many organic compounds. 2. It is used in the synthesis of dyes, pharmaceuticals, and agrochemicals. 3. It is used as a catalyst in the polymerization of acrylonitrile. 4. It has fungicidal and bactericidal properties and can be used to control fungal and bacterial diseases in plants. 5. It is used as a corrosion inhibitor in industrial applications. 6. It is used as a stabilizer for polymers and plastics. 7. It is used in the synthesis of polyurethane coatings. the related research of '6-Acetylbenzothiazole' Research related to 6-Acetylbenzothiazole includes studies on its synthesis, its potential as an antifungal agent, its application as an antioxidant, its use in the production of dyes, and its potential as a corrosion inhibitor. Synthesis of 6-Acetylbenzothiazole has been studied in both traditional and microwave-assisted methods. Studies have also been conducted to evaluate the antifungal activity of 6-Acetylbenzothiazole against various fungal species. Research has also been conducted to evaluate the antioxidant activity of 6-Acetylbenzothiazole and its potential use as a dye. Finally, studies have also been conducted to evaluate the potential of 6-Acetylbenzothiazole as a corrosion inhibitor for steel in different environments.

科学的研究の応用

Antimicrobial Activity

Benzothiazole derivatives, including 6-Acetylbenzothiazole, have been found to exhibit significant antimicrobial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

6-Acetylbenzothiazole and its derivatives have shown promising anticancer properties . They have been found to be cytotoxic on cancer cells, and their unique structure makes them useful as radioactive amyloid imaging agents .

Anthelmintic Activity

Benzothiazole derivatives have been reported to possess anthelmintic activity . This means they can be used to expel or destroy parasitic worms in the body, providing a potential avenue for the development of new anthelmintic drugs .

Anti-Diabetic Activity

6-Acetylbenzothiazole has been found to exhibit anti-diabetic activity . This suggests that it could be used in the development of drugs for the treatment of diabetes .

Antioxidant Activity

Benzothiazole derivatives have been found to possess antioxidant properties . This means they can neutralize harmful free radicals in the body, potentially contributing to the prevention of various diseases .

Industrial Applications

In addition to their biological activities, benzothiazole derivatives also have industrial applications. They are used as antioxidants and vulcanization accelerators in the industry .

Electrophosphorescent Emitter in OLEDs

Benzothiazole derivatives are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) . This makes them important in the field of electronics and display technology .

Fluorescent Probes for Analyte Detection

2-Aryl benzothiazoles, a type of benzothiazole derivative, are used as fluorescent probes for analyte detection . This makes them valuable in various fields, including medical diagnostics and environmental monitoring .

作用機序

Target of Action

6-Acetylbenzothiazole, like other benzothiazole derivatives, is known to interact with a variety of biological targets. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been reported that benzothiazole derivatives display antibacterial activity by inhibiting dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others .

Mode of Action

For instance, some benzothiazole derivatives have been found to exhibit membrane perturbing mode of action and intracellular mode of action due to binding with DNA .

Biochemical Pathways

For example, they have been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others .

Pharmacokinetics

It has been reported that some benzothiazole derivatives have shown promising brain pharmacokinetics characteristics in normal icr mice through in vitro competitive binding assays .

Result of Action

Benzothiazole derivatives have been reported to have a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and others .

Action Environment

It is known that the efficacy and stability of benzothiazole derivatives can be influenced by various environmental factors .

特性

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIQJRVZQJFYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445314 | |

| Record name | 6-ACETYLBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetylbenzothiazole | |

CAS RN |

19989-35-6 | |

| Record name | 6-ACETYLBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)